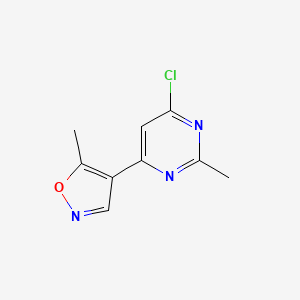

4-(6-Chloro-2-methylpyrimidin-4-yl)-5-methylisoxazole

Description

4-(6-Chloro-2-methylpyrimidin-4-yl)-5-methylisoxazole is a heterocyclic compound featuring a pyrimidine ring fused with an isoxazole moiety. The pyrimidine ring is substituted with a chlorine atom at position 6 and a methyl group at position 2, while the isoxazole bears a methyl group at position 3. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-7(4-11-14-5)8-3-9(10)13-6(2)12-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJPSKRYUIHDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C2=CC(=NC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(6-Chloro-2-methylpyrimidin-4-yl)-5-methylisoxazole is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring fused with a pyrimidine moiety. Its molecular formula is C10H9ClN2O, with a molecular weight of approximately 208.64 g/mol. The presence of chlorine and methyl groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, certain isoxazole derivatives have demonstrated activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications, such as the introduction of halogen substituents, enhance their potency against resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Research has shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. In particular, studies on related compounds have highlighted their ability to target specific pathways involved in tumor growth, such as the BRAF(V600E) mutation pathway .

Anti-inflammatory Effects

Several studies have reported that isoxazole compounds possess anti-inflammatory properties. These compounds can inhibit key inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are crucial in the pathogenesis of chronic inflammatory diseases. The anti-inflammatory action is often linked to their ability to modulate signaling pathways associated with inflammation .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various isoxazole derivatives demonstrated that specific substitutions significantly enhanced their efficacy against MRSA. The research utilized both in vitro assays and biofilm formation tests to evaluate the effectiveness of these compounds, revealing promising results for clinical applications .

Study 2: Antitumor Activity in Breast Cancer

Another investigation assessed the cytotoxic effects of isoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited potent cytotoxicity and were effective in combination with standard chemotherapy agents like doxorubicin, suggesting potential for improved treatment protocols in resistant cancer types .

Study 3: Anti-inflammatory Mechanisms

A recent study explored the anti-inflammatory mechanisms of isoxazole derivatives in models of endotoxin-induced inflammation. The results indicated a significant reduction in pro-inflammatory cytokines and markers, supporting the potential use of these compounds in managing inflammatory diseases .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of isoxazole compounds, including 4-(6-Chloro-2-methylpyrimidin-4-yl)-5-methylisoxazole, exhibit significant anticancer properties. These compounds have been studied for their inhibitory effects on specific kinases associated with cancer cell proliferation. For instance, a study on related isoxazole derivatives demonstrated potent activity against FLT3 (Fms-like tyrosine kinase 3), a common target in acute myeloid leukemia (AML) treatment. The structure-activity relationship (SAR) analysis highlighted that modifications in the isoxazole ring could enhance selectivity and potency against FLT3 mutations .

2. Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Similar isoxazole derivatives have been tested for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, which is critical for treating chronic infections .

Data Table: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| FLT3 Inhibition | FLT3 Kinase | 106 nM | |

| Antimicrobial Activity | MRSA | Variable | |

| Cytotoxicity in Cancer Cells | Various Cancer Cell Lines | IC50 < 100 nM |

Case Studies

Case Study 1: FLT3 Inhibition

In a study focused on the development of novel FLT3 inhibitors, several isoxazole derivatives were synthesized and evaluated for their inhibitory activity against FLT3 and FLT3-ITD mutations. The most potent compound exhibited an IC50 value of 106 nM, indicating significant potential for treating AML. The docking studies suggested that these compounds effectively bind to the ATP binding pocket of FLT3, providing insights into their mechanism of action .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial efficacy of isoxazole derivatives against MRSA. The results indicated that certain modifications to the isoxazole structure enhanced the antimicrobial properties significantly. These findings suggest that further exploration of this compound could lead to effective treatments for resistant bacterial strains .

Comparison with Similar Compounds

Pyrimidine-Isoxazole Hybrids

3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22c)

- Structure : Incorporates a piperazine-linked imidazo[4,5-b]pyridine core with a 5-methylisoxazole substituent.

- Synthesis : Achieved via condensation of 5-chloro-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine with 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, yielding 61% .

- Biological Relevance : Acts as a kinase inhibitor, highlighting the role of the isoxazole-pyrimidine scaffold in targeting enzymatic activity.

3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21c)

- Structure : Substitutes the pyrazole group in 22c with a furan ring.

- Synthesis : Similar protocol using furan-3-carbaldehyde, with yields dependent on aldehyde reactivity .

- Key Difference : The furan substituent may alter electronic properties and binding affinity compared to pyrazole derivatives.

Vicinal Diaryl-Substituted Isoxazoles

5-Methyl-4-(3-fluoromethylphenyl)-3-(4-((2-methylbenzyl)oxy)phenyl)isoxazole (50)

- Structure : Diarylisoxazole with fluoromethyl and benzyloxy substituents.

- Properties : Melting point 89.3–91.2°C; 43% yield. Demonstrates in vitro growth inhibitory activity .

- Comparison : The absence of a pyrimidine ring reduces structural complexity but increases lipophilicity due to aromatic substituents.

4-(4-Chlorophenyl)-3-(4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-5-methylisoxazole (40)

- Structure : Chlorophenyl and pyrazole-methoxy groups on isoxazole.

- Analytical Data : HRMS (calculated m/z 395.1162, found 395.1153) confirms precise mass matching .

- Significance : Highlights the importance of chlorophenyl groups in enhancing bioactivity through hydrophobic interactions.

Pyrimidine Derivatives with Alternative Substituents

2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol (CAS 127116-19-2) Structure: Replaces isoxazole with a piperazine-ethanol group.

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine (CAS 22177-99-7)

- Structure : Morpholine substituent instead of isoxazole.

- Comparison : The morpholine ring enhances solubility but may reduce membrane permeability compared to the isoxazole .

Key Insights from Structural Modifications

- Chlorine Substitution : The 6-chloro group on the pyrimidine ring (common in all analogues) enhances electrophilicity, facilitating nucleophilic substitutions in drug design .

- Isoxazole vs. Other Heterocycles : Isoxazole’s lower aromaticity compared to pyridine or morpholine may improve metabolic stability while maintaining hydrogen-bonding capacity .

- Synthetic Accessibility : Compounds with piperazine or morpholine linkers (e.g., 22c, CAS 127116-19-2) show moderate yields (60–70%), suggesting feasible scalability .

Preparation Methods

Synthesis of the 6-Chloro-2-methylpyrimidine Intermediate

A critical precursor in the synthesis of the target compound is 4,6-dichloro-2-methylpyrimidine, which undergoes selective substitution to introduce the isoxazole moiety. The preparation of this pyrimidine intermediate is well-documented in patent CN102432547A, which describes a two-step industrially scalable process with improved safety and environmental profiles:

Step 1: Formation of 4,6-dihydroxy-2-methylpyrimidine

- Reactants: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.

- Conditions: Initial ice bath to control temperature, followed by warming to 18–25 °C for 3–5 hours.

- Workup: Removal of methanol under reduced pressure, acidification to pH 1–2, crystallization at 0 °C, filtration, washing, and drying.

- Yield: Approximately 86% of white solid 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

- Reagents: Triphosgene dissolved in dichloroethane, N,N-diethylaniline as base, and ethylene dichloride as solvent.

- Conditions: Reflux with slow addition of triphosgene solution over 6–8 hours.

- Workup: Washing with acid and water, drying over sodium sulfate, filtration, concentration, recrystallization, and decolorization.

- Yield: Approximately 90% of solid 4,6-dichloro-2-methylpyrimidine with melting point 42–44 °C.

This method notably replaces traditional toxic reagents like POCl3 and phosgene with triphosgene, enhancing safety and environmental compatibility while maintaining high yields and purity.

Construction of the 5-Methylisoxazole Moiety

The 5-methylisoxazole ring is typically synthesized via cyclization reactions involving appropriate precursors such as amidoximes and acyl chlorides or through oxime formation and subsequent ring closure:

According to recent medicinal chemistry literature (ACS J. Med. Chem., 2024), isoxazole derivatives are prepared by:

- Formation of oximes from aldehydes or ketones.

- Chlorination using N-chlorosuccinimide (NCS) to activate the intermediate.

- Ring closure with methyl acetoacetate or related compounds to form the isoxazole ring.

- Hydrolysis and conversion to acyl chlorides for further functionalization.

Amidoximes are then coupled with these acyl chlorides to form the isoxazole derivatives, which can undergo intramolecular cyclization and dehydration to yield rigid heterocyclic systems.

Summary of Key Reaction Conditions and Yields

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine HCl, methanol | 0 to 25 | 3–5 | 86 | Ice bath initially, acidification and crystallization |

| Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene, N,N-diethylaniline, ethylene dichloride | Reflux (~80) | 6–8 | 90 | Slow addition of triphosgene, washing, recrystallization |

| Isoxazole ring formation | Oxime formation, NCS chlorination, ring closure | Varied | Varied | Not specified | Multi-step; details vary based on precursor |

| Coupling pyrimidine and isoxazole | Nucleophilic aromatic substitution | Controlled | Varied | Not specified | Selective substitution at 4-chloro position |

Research Findings and Optimization Notes

The use of triphosgene as a chlorinating agent in the pyrimidine synthesis offers a safer alternative to traditional reagents with comparable or superior yields.

The isoxazole synthesis benefits from controlled chlorination and ring closure steps, which can be fine-tuned to improve regioselectivity and yield. The incorporation of methyl substituents is often achieved via methylated precursors or methylation reactions post-ring formation.

Molecular modeling and binding affinity studies have motivated the synthesis of various substituted isoxazole-pyrimidine derivatives, indicating that precise control over substitution patterns on both rings is critical for biological activity, thus influencing synthetic route design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(6-Chloro-2-methylpyrimidin-4-yl)-5-methylisoxazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. Acylation of 4-(6-chloropyrimidin-4-yl) intermediates with appropriate reagents (e.g., acyl chlorides) followed by cyclization under controlled pH and temperature is a common approach . Optimization should focus on solvent selection (polar aprotic solvents like DMF enhance reactivity), catalyst screening (e.g., Pd catalysts for coupling steps), and reaction time (monitored via TLC or HPLC). Statistical experimental design (e.g., factorial or response surface methods) reduces trial-and-error iterations .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic and computational tools:

- NMR : H and C NMR to confirm substituent positions on pyrimidine and isoxazole rings.

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from the chloro group) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA to correlate with reactivity .

Q. What analytical techniques are suitable for purity assessment and quantification?

- Methodology :

- HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm). Adjust pH with 0.1% trifluoroacetic acid for peak sharpness .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+ ~252.7 Da).

- Elemental analysis : Validate C, H, N, Cl content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with improved bioactivity?

- Methodology :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong binding affinities (<-8 kcal/mol) .

- QSAR models : Train models on existing bioactivity data (e.g., IC values) using descriptors like LogP, topological polar surface area, and electronegativity .

- Reaction path search : Apply quantum chemical calculations (e.g., IRC analysis in Gaussian) to identify low-energy pathways for synthetic feasibility .

Q. What strategies resolve contradictions in pharmacological screening data across studies?

- Methodology :

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control compounds in parallel.

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like dose ranges and exposure times .

- Mechanistic studies : Employ CRISPR-Cas9 knockouts to confirm target specificity if off-target effects are suspected .

Q. How can reaction engineering improve yield in multi-step syntheses?

- Methodology :

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce byproducts .

- Membrane separation : Use nanofiltration membranes to isolate intermediates without column chromatography, reducing solvent waste .

- Process control : Integrate PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. What are the best practices for evaluating stability under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions.

- LC-MS/MS : Identify degradation products and propose degradation pathways .

- Accelerated stability studies : Store samples at 40°C/75% RH for 3 months, comparing to controls via ANOVA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.